![molecular formula C15H26N2O3S B15211202 5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate CAS No. 89661-34-7](/img/structure/B15211202.png)
5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Octylthio)methyl)isoxazol-3-yl dimethylcarbamate is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the [3+2] cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green solvents, and alternative energy sources to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((Octylthio)methyl)isoxazol-3-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: The dimethylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the octylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
5-((Octylthio)methyl)isoxazol-3-yl dimethylcarbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-((Octylthio)methyl)isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The octylthio and dimethylcarbamate groups can enhance the compound’s lipophilicity and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Thiadiazole: A similar heterocyclic compound with sulfur and nitrogen atoms.
Oxadiazole: Another related compound with oxygen and nitrogen atoms in the ring.
Uniqueness
5-((Octylthio)methyl)isoxazol-3-yl dimethylcarbamate is unique due to the presence of the octylthio and dimethylcarbamate groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
89661-34-7 |
|---|---|
Molecular Formula |
C15H26N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[5-(octylsulfanylmethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C15H26N2O3S/c1-4-5-6-7-8-9-10-21-12-13-11-14(16-20-13)19-15(18)17(2)3/h11H,4-10,12H2,1-3H3 |
InChI Key |
AJQKVUQYTJFTNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCC1=CC(=NO1)OC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


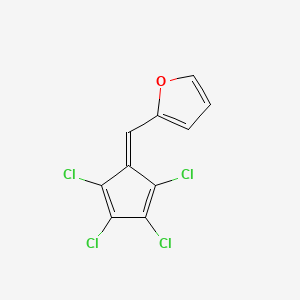
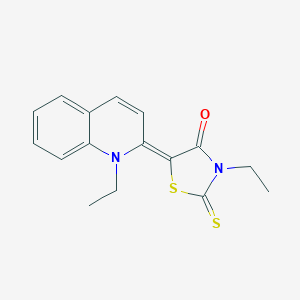
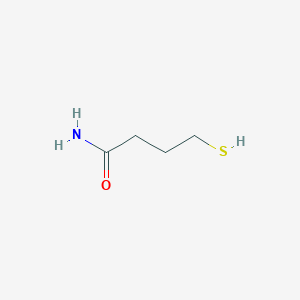
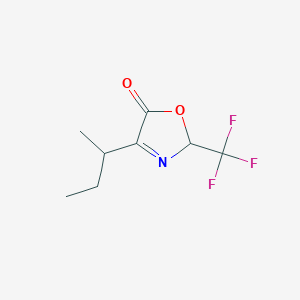
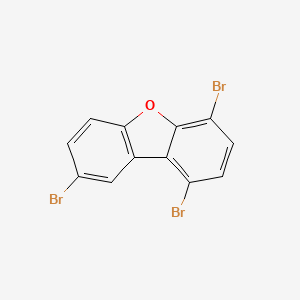
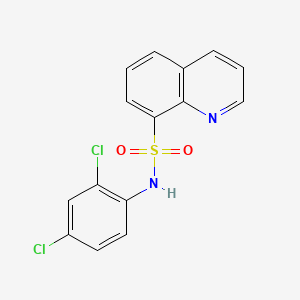

![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)
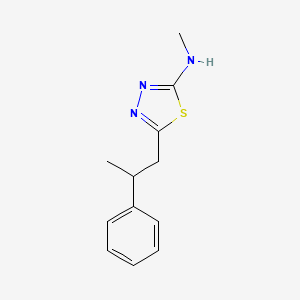
![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)
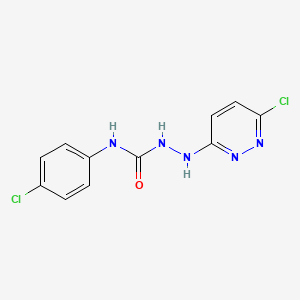
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate](/img/structure/B15211226.png)


